molecular formula C29H24ClN3O4S B15141453 Cdk9/10/gsk3|A-IN-1

Cdk9/10/gsk3|A-IN-1

Cat. No.: B15141453
M. Wt: 546.0 g/mol
InChI Key: BTDCUFCJAWQJCI-UHFFFAOYSA-N
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Description

Cyclin-dependent kinase 9, cyclin-dependent kinase 10, and glycogen synthase kinase 3 are protein kinases that play crucial roles in various cellular processes, including cell cycle regulation, transcription, and signaling pathways. These kinases are involved in the regulation of gene expression, cell proliferation, and apoptosis, making them significant targets for therapeutic interventions, particularly in cancer and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cyclin-dependent kinase 9 and glycogen synthase kinase 3 involves the expression of these proteins in human embryonic kidney 293T cells. The cells are lysed at 4°C for 30 minutes in an immunoprecipitation buffer containing 20 mM HEPES (pH 7.4), 1% Igepal, 150 mM sodium chloride, 10 mM potassium chloride, 0.1 mM ethylene glycol tetraacetic acid, 0.1 mM ethylenediaminetetraacetic acid, 1 mM dithiothreitol, and protease and phosphatase inhibitor cocktails .

Industrial Production Methods: Industrial production methods for these kinases typically involve recombinant DNA technology, where the genes encoding these proteins are cloned into expression vectors and introduced into suitable host cells. The host cells are then cultured in bioreactors, and the proteins are purified using chromatography techniques .

Scientific Research Applications

Cyclin-dependent kinase 9 and glycogen synthase kinase 3 have extensive applications in scientific research, particularly in the fields of cancer biology, neurobiology, and drug discovery. These kinases are targeted for the development of novel anticancer therapies due to their roles in regulating transcription and cell proliferation .

In cancer research, inhibitors of cyclin-dependent kinase 9 and glycogen synthase kinase 3 are being investigated for their potential to suppress tumor growth and enhance the efficacy of existing treatments. Additionally, these kinases are studied for their involvement in neurodegenerative diseases, such as Alzheimer’s disease, where glycogen synthase kinase 3 is implicated in the formation of neurofibrillary tangles .

Mechanism of Action

Cyclin-dependent kinase 9 forms a complex with cyclin T1 to create the positive transcription elongation factor b, which phosphorylates the carboxy-terminal domain of RNA polymerase II, facilitating transcription elongation. Inhibitors of cyclin-dependent kinase 9, such as flavopiridol, competitively bind to the kinase, preventing its activity and thereby inhibiting transcription .

Glycogen synthase kinase 3 functions by phosphorylating serine or threonine residues on its target substrates. A positively charged pocket adjacent to the active site binds a priming phosphate group attached to a serine or threonine four residues C-terminal of the target phosphorylation site .

Comparison with Similar Compounds

Cyclin-dependent kinase 9 and glycogen synthase kinase 3 are part of larger families of kinases with similar functions. Cyclin-dependent kinase 9 is similar to other cyclin-dependent kinases, such as cyclin-dependent kinase 2 and cyclin-dependent kinase 4, which also regulate cell cycle progression and transcription .

Glycogen synthase kinase 3 is similar to other serine/threonine kinases, such as protein kinase B and protein kinase C, which are involved in various signaling pathways. glycogen synthase kinase 3 is unique in its ability to regulate multiple substrates and processes, making it a versatile target for therapeutic interventions .

List of Similar Compounds

  • Cyclin-dependent kinase 2
  • Cyclin-dependent kinase 4
  • Protein kinase B
  • Protein kinase C

These kinases share structural and functional similarities with cyclin-dependent kinase 9 and glycogen synthase kinase 3, but each has distinct roles and regulatory mechanisms in cellular processes .

Properties

Molecular Formula

C29H24ClN3O4S

Molecular Weight

546.0 g/mol

IUPAC Name

2-[2-chloro-4-(1-methylbenzimidazol-2-yl)sulfanylphenyl]-5,7-dihydroxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)chromen-4-one

InChI

InChI=1S/C29H24ClN3O4S/c1-32-11-9-16(10-12-32)26-22(34)14-23(35)27-24(36)15-25(37-28(26)27)18-8-7-17(13-19(18)30)38-29-31-20-5-3-4-6-21(20)33(29)2/h3-9,13-15,34-35H,10-12H2,1-2H3

InChI Key

BTDCUFCJAWQJCI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)SC5=NC6=CC=CC=C6N5C)Cl)O)O

Origin of Product

United States

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